molecular formula C112H96O16 B6289084 Benzyloxycalix[8]arene CAS No. 193743-53-2

Benzyloxycalix[8]arene

Cat. No.: B6289084
CAS No.: 193743-53-2
M. Wt: 1697.9 g/mol
InChI Key: XTJOPMMALACTQA-UHFFFAOYSA-N
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Description

Benzyloxycalix[8]arene is a useful research compound. Its molecular formula is C112H96O16 and its molecular weight is 1697.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1697.67319181 g/mol and the complexity rating of the compound is 2380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalyst Support in C-C Suzuki-Miyaura Couplings

Benzyloxycalix[8]arene has been utilized as a support for N-heterocyclic carbene palladium complexes in C-C Suzuki-Miyaura couplings. This macrocyclic structure allows scalable and chromatography-free catalyst synthesis under homogeneous conditions, with high turnover numbers and frequencies through a broad panel of functionalized brominated substrates, and low metal contamination post-filtration (Ibrahim Abdellah et al., 2018).

2. Precursors for Gold Nanoparticles

Research has shown that gold(I)-calix[8]arene complexes derived from this compound can act as sources of metal and stabilizing agents for gold nanoparticles. Radiolytic reduction of these complexes leads to the formation of small, monodisperse nanoparticles (Marie Clément et al., 2020).

3. Open-Tubular Capillary Electrochromatography

This compound has been used in the preparation of bonded capillaries for open-tubular capillary electrochromatography. These capillaries exhibit low and steady electroosmotic flow values over a broad pH range and show good separation selectivity for various compounds, demonstrating significant interactions with the analytes (Xinjie Wu et al., 2003).

4. Synthesis of Functionalized Calixarenes

Research has detailed the synthesis of functionalized calixarenes using this compound, exploring the removal of p-t-butyl groups and the introduction of various functional groups. This study expands the potential applications of calixarenes in various fields (C. Gutsche et al., 1986).

Properties

IUPAC Name

5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJOPMMALACTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H96O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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